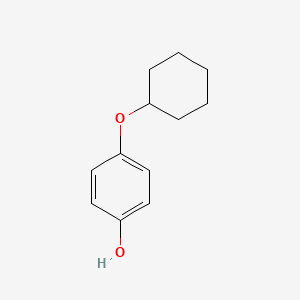

4-(Cyclohexyloxy)phenol

Description

Significance of Phenol (B47542) Derivatives in Organic and Medicinal Chemistry

Phenols and their derivatives, such as phenolic ethers, are foundational scaffolds in both the natural world and synthetic chemistry. nsf.gov These aromatic compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring, are precursors in the synthesis of a vast array of commercially important products, including pharmaceuticals, agrochemicals, and dyes. nsf.gov In medicinal chemistry, the phenol motif is a recurring feature in numerous approved drugs. acs.org The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and acceptor makes it a crucial element for molecular recognition and binding to biological targets. Phenolic compounds are known for a range of biological activities, including antioxidant and antimicrobial properties. ontosight.ai

Phenolic ethers, where the hydroxyl hydrogen is replaced by an alkyl or other group, retain the aromatic ring but have altered physicochemical properties. wikipedia.org This modification can be strategically employed in drug design to fine-tune a molecule's characteristics. For instance, converting a phenol to a phenolic ether can increase its hydrophobicity, which can influence its absorption and distribution in biological systems. wikipedia.org This is a key consideration in the development of orally administered medications. wikipedia.org

Role of the Cyclohexyloxy Group in Molecular Design and Functionality

The cyclohexyloxy group, a cyclohexyl ring attached to an oxygen atom, is a significant substituent in molecular design for several reasons. Its incorporation into a molecule can influence a range of properties, including:

Lipophilicity: The non-polar nature of the cyclohexyl ring generally increases the lipophilicity of a compound. This can be a critical factor in modulating a drug's ability to cross cell membranes.

Conformational Rigidity: The cyclohexane (B81311) ring is not flat and can exist in different conformations, most notably the chair and boat forms. This can introduce a degree of conformational constraint to a molecule, which can be advantageous for binding to a specific receptor or enzyme active site.

Steric Bulk: The size and shape of the cyclohexyloxy group can provide steric hindrance, influencing the molecule's reactivity and its interactions with biological targets. This steric bulk can be exploited to enhance selectivity for a particular receptor subtype.

In the context of medicinal chemistry, the cyclohexyloxy group has been incorporated into various molecular scaffolds to explore its impact on biological activity. For example, it has been used in the design of inhibitors for enzymes like diacylglycerol acyl transferase 1 (DGAT1). researchgate.net The specific stereochemistry of the cyclohexyl ring (cis or trans) can also play a crucial role in determining the biological efficacy of a compound.

Overview of Academic Research Directions for 4-(Cyclohexyloxy)phenol and Related Analogues

Academic research on 4-(Cyclohexyloxy)phenol and its analogues has explored several avenues, primarily focusing on its synthesis and potential applications in materials science and medicinal chemistry.

One significant area of investigation is the use of 4-(Cyclohexyloxy)phenol and its derivatives as precursors for liquid crystals . tandfonline.comrug.nl The rigid-flexible nature of these molecules, combining a rigid aromatic core with a flexible cyclohexyl group, makes them suitable candidates for forming liquid crystalline phases. Researchers have synthesized various derivatives of 4-(Cyclohexyloxy)phenol to study their mesomorphic properties and potential applications in display technologies. tandfonline.comrug.nl

In the realm of medicinal chemistry , while direct studies on the biological activity of 4-(Cyclohexyloxy)phenol are not extensively documented in the provided search results, its structural motif is of interest. The synthesis of more complex molecules incorporating the 4-(cyclohexyloxy)phenyl group suggests its use as a building block for creating novel compounds with potential therapeutic applications. nih.gov For instance, related structures containing a cyclohexyloxy group attached to a phenol have been investigated for their potential as enzyme inhibitors. ontosight.airesearchgate.net

The synthesis of 4-(Cyclohexyloxy)phenol itself and its analogues is another key research focus. Various synthetic methodologies have been developed to produce these compounds efficiently. chemicalbook.comrsc.org These methods often involve the alkylation of hydroquinone (B1673460) or the hydroalkylation of phenol. chemicalbook.com

Below is a data table summarizing some of the key properties and identifiers for 4-(Cyclohexyloxy)phenol.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₂ | biosynth.comsynblock.com |

| Molecular Weight | 192.25 g/mol | biosynth.comsynblock.com |

| CAS Number | 42873-96-1 | biosynth.com |

| Melting Point | 62 °C | biosynth.com |

| SMILES | C1CCC(CC1)OC2=CC=C(C=C2)O | biosynth.com |

Further research into the synthesis of more complex analogues and a deeper exploration of their biological activities and material properties will likely continue to be fruitful areas of investigation for compounds containing the 4-(cyclohexyloxy)phenol scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAKOHTLSGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544485 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42873-96-1 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyclohexyloxy Phenol and Its Analogues

Established Synthetic Pathways for 4-(Cyclohexyloxy)phenol

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the preparation of ethers and can be adapted for the synthesis of 4-(cyclohexyloxy)phenol. This SN2 reaction typically involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. unive.ityoutube.com In the context of 4-(cyclohexyloxy)phenol, this could involve the reaction of a hydroquinone (B1673460) salt with a cyclohexyl halide.

The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the alkyl halide in a bimolecular nucleophilic substitution. unive.it However, the use of a secondary alkyl halide like cyclohexyl halide can lead to competing elimination (E2) reactions, which would reduce the yield of the desired ether. byjus.com The choice of a strong, non-hindered base and aprotic polar solvents like acetonitrile (B52724) or N,N-dimethylformamide can favor the SN2 pathway. byjus.comwikipedia.org

To enhance the efficiency and overcome phase-solubility issues between the aqueous phenoxide solution and the organic alkyl halide, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide are often employed. wikipedia.orgyoutube.com These catalysts facilitate the transfer of the phenoxide anion into the organic phase, thereby increasing the reaction rate. youtube.com For instance, the synthesis of 4-butoxyphenol, an analogue, has been successfully achieved using the Williamson ether synthesis in the presence of a phase-transfer catalyst.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol (B45693) | Methyl iodide | NaOH / Tetrabutylammonium bromide | Water/Organic | 55-65 | 1 | - |

| Sodium ethoxide | Chloroethane | - | - | - | - | - |

Data derived from general descriptions of the Williamson ether synthesis and a specific example for an analogue. byjus.comyoutube.com

Alkylation and Etherification Reactions of Phenolic Precursors

A prevalent and often more selective method for synthesizing 4-(cyclohexyloxy)phenol involves a two-step process: the initial alkylation of a phenolic precursor followed by etherification. The most common precursor is phenol itself, which can be alkylated with cyclohexene (B86901) or cyclohexanol (B46403) to produce 4-cyclohexylphenol (B75765). researchgate.netresearchgate.net This intermediate is then subjected to an etherification reaction to yield the final product.

The alkylation of phenol with cyclohexene is typically catalyzed by solid acids such as zeolites (e.g., H-mordenite, H-beta), clays, or dodecatungstophosphoric acid supported on K-10 clay. researchgate.netresearchgate.net The reaction conditions, particularly temperature, play a crucial role in determining the selectivity between O-alkylation (ether formation) and C-alkylation (formation of cyclohexylphenols). Lower temperatures generally favor the formation of the O-alkylated product, cyclohexyl phenyl ether, while higher temperatures promote C-alkylation to yield ortho- and para-cyclohexylphenol. researchgate.net

Once 4-cyclohexylphenol is obtained, it can be converted to 4-(cyclohexyloxy)phenol. This can be achieved through a subsequent Williamson ether synthesis, where the 4-cyclohexylphenol is deprotonated and reacted with a cyclohexyl halide. google.com Alternatively, the Mitsunobu reaction offers another route for the etherification of 4-cyclohexylphenol with cyclohexanol, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org

| Phenolic Precursor | Alkylating/Etherifying Agent | Catalyst/Reagent | Key Intermediate |

| Phenol | Cyclohexene/Cyclohexanol | Solid acids (Zeolites, Clays) | 4-Cyclohexylphenol |

| 4-Cyclohexylphenol | Cyclohexyl halide | Base (for Williamson) | 4-(Cyclohexyloxy)phenol |

| 4-Cyclohexylphenol | Cyclohexanol | PPh3, DEAD/DIAD (for Mitsunobu) | 4-(Cyclohexyloxy)phenol |

Catalytic Hydroalkylation Routes to Cyclohexylphenol Intermediates

Catalytic hydroalkylation provides a direct route to cyclohexylphenol intermediates from phenol. This method involves the reaction of phenol with a hydrogen source in the presence of a bifunctional catalyst.

One notable example is the hydroalkylation of phenol in the presence of a palladium catalyst supported on alumina (B75360) (Pd-Al2O3) and a molten salt (NaCl-AlCl3) under hydrogen pressure. This process selectively yields 4-cyclohexylphenol. chemicalbook.com In a specific instance, using 1% Pd-Al2O3 and a fused salt at 120°C for 4.5 hours, a 31.9% yield of 4-cyclohexylphenol was achieved. chemicalbook.com

Novel and Sustainable Synthetic Techniques

Eco-compatible Catalytic Systems for Ether Formation (e.g., Erbium Triflate)

In the drive towards greener chemical processes, the development of eco-compatible catalytic systems for ether synthesis has gained significant attention. Lanthanide triflates, particularly Erbium(III) triflate (Er(OTf)3), have emerged as highly efficient and reusable catalysts for various organic transformations, including etherification. researchgate.netorganic-chemistry.org

Erbium triflate has been shown to be a powerful catalyst for the acylation of alcohols and phenols and can be used for the formation of ethers. researchgate.net It is particularly effective for the synthesis of tert-butyl ethers from alcohols and phenols. lookchem.comdokumen.pub The use of such catalysts offers advantages like mild reaction conditions, high yields, and the potential for catalyst recycling, which aligns with the principles of green chemistry. While specific examples for the synthesis of 4-(cyclohexyloxy)phenol using erbium triflate are not extensively documented, its proven efficacy in related etherification reactions suggests its potential as a sustainable alternative. Other green approaches being explored include the use of recyclable, cotton fabric-supported cationic acrylate (B77674) polymers as phase-transfer catalysts for the Williamson ether synthesis. francis-press.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 4-(cyclohexyloxy)phenol synthesis. Key parameters that are often manipulated include temperature, catalyst type and loading, and the molar ratio of reactants.

In the alkylation of phenol with cyclohexene, temperature is a critical factor influencing the product distribution. Lower temperatures (e.g., 45–70 °C) favor O-alkylation, leading to the formation of cyclohexyl phenyl ether, which can be a precursor to 4-(cyclohexyloxy)phenol. researchgate.net Conversely, higher temperatures promote the formation of C-alkylated products like 2- and 4-cyclohexylphenol. researchgate.net

For the synthesis of the 4-cyclohexylphenol intermediate via alkylation of phenol with cyclohexanol or cyclohexene, the use of wide-pored, acidic zeolites has been shown to be effective. A molar ratio of cyclohexanol or cyclohexene to p-cresol (B1678582) (an analogue of phenol) of 1:1 to 1:4 has been explored, with a ratio of 1:1.3-1.8 being particularly preferred in some cases. The reaction is typically carried out in the liquid phase with a catalyst loading of 1-10% by weight based on the amount of the phenolic reactant.

Recent advancements also include the use of microwave-enhanced technology to accelerate Williamson ether synthesis, significantly reducing reaction times from hours to minutes and improving yields. wikipedia.org Furthermore, strategies for optimizing anodic phenol-arene cross-coupling reactions have been developed, which, although a different type of reaction, highlight systematic approaches to improving yields in related transformations through the careful control of parameters like current density and reactant concentrations. uni-mainz.de

| Reaction | Key Parameter | Effect on Yield/Selectivity |

| Phenol Alkylation with Cyclohexene | Temperature | Lower temperatures favor O-alkylation (ether); higher temperatures favor C-alkylation (phenol). researchgate.net |

| Williamson Ether Synthesis | Catalyst | Phase-transfer catalysts increase reaction rates and yields. wikipedia.orgyoutube.com |

| Williamson Ether Synthesis | Technology | Microwave irradiation can drastically reduce reaction times and improve yields. wikipedia.org |

| Anodic Phenol-Arene Coupling | Current Density & Concentration | Optimization of these parameters can significantly improve product yields. uni-mainz.de |

Multi-Step Synthesis Strategies for Complex Analogues

The synthesis of complex analogues of 4-(cyclohexyloxy)phenol often requires multi-step reaction sequences to introduce diverse functionalities and achieve specific stereochemistries. savemyexams.comlittleflowercollege.edu.in These strategies typically involve the sequential construction of the desired molecule, carefully planning each step to ensure compatibility with existing functional groups and to control the regioselectivity and stereoselectivity of the reactions. savemyexams.comlittleflowercollege.edu.in

A common approach involves the synthesis of substituted cyclohexanol derivatives and substituted phenols as key intermediates, which are then coupled to form the final ether linkage. nih.gov For instance, the synthesis of 4'-substituted cyclohexyl noviomimetics begins with the protection of a dihydroxybenzaldehyde, followed by conversion to a triflate derivative. nih.gov A Suzuki coupling reaction is then employed to create a biaryl system, which undergoes further modifications before the final coupling with a substituted cyclohexanol. nih.gov

Another versatile strategy is the Mitsunobu reaction, which allows for the coupling of a phenol with a substituted cyclohexanol under mild conditions. nih.gov This method has been successfully used to prepare a variety of analogues with different substituents on both the phenolic and cyclohexyl rings. nih.gov The general procedure involves reacting the phenol and the substituted cyclohexanol with a phosphine (B1218219) reagent, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). nih.gov

The following table outlines a representative multi-step synthesis for a complex analogue of 4-(cyclohexyloxy)phenol, highlighting the key transformations and reagents.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Monoprotection of dihydroxybenzaldehyde | Benzyl bromide, NaHCO3, Acetonitrile, reflux | Benzyl ether derivative |

| 2 | Triflation | N-Phenyl-bis(trifluoromethanesulfonimide), DMAP, TEA, anhydrous DMF | Trifluoromethanesulfonate derivative |

| 3 | Suzuki Coupling | Substituted phenyl boronic acid, K2CO3, Pd(PPh3)4, anhydrous DMF, 110 °C | Biaryl ring system |

| 4 | Mitsunobu Reaction | Substituted cyclohexanol, DIAD, PPh3, anhydrous THF | Complex 4-(cyclohexyloxy)phenol analogue |

Table 1: Representative multi-step synthesis of a complex 4-(cyclohexyloxy)phenol analogue. This table is based on synthetic strategies reported in the literature. nih.gov

These multi-step strategies provide the flexibility to introduce a wide array of substituents at various positions, enabling the synthesis of a diverse library of 4-(cyclohexyloxy)phenol analogues for further investigation.

Regioselective Functionalization of the Phenolic Ring

The functionalization of the phenolic ring of 4-(cyclohexyloxy)phenol with specific substituents at desired positions is crucial for modifying its properties. This is achieved through regioselective reactions, which control the position of the incoming electrophile or other functional groups. bohrium.comnih.gov

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)

The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the hydroxyl group. byjus.com

Nitration is a classic example of an electrophilic aromatic substitution reaction. byjus.comgoogle.com Treatment of phenols with nitric acid introduces a nitro group (-NO2) onto the aromatic ring. byjus.com The conditions of the nitration reaction can be controlled to favor either mono- or polysubstitution. For instance, using dilute nitric acid at low temperatures typically results in a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in In contrast, reaction with concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol, also known as picric acid. byjus.comaskthenerd.com The cyclohexyloxy group at the para position of 4-(cyclohexyloxy)phenol directs the nitration to the ortho positions.

A general procedure for the nitration of aromatic compounds can be carried out using a nitrating agent in a suitable solvent. google.com For example, a process has been developed that allows for the nitration of arene compounds with high efficiency under mild conditions. google.com

| Electrophilic Substitution Reaction | Reagents | Expected Products for 4-(Cyclohexyloxy)phenol |

| Nitration | Dilute HNO3 | 2-Nitro-4-(cyclohexyloxy)phenol |

| Nitration | Concentrated HNO3, H2SO4 | 2,6-Dinitro-4-(cyclohexyloxy)phenol |

| Halogenation | Br2 in CS2 | 2-Bromo-4-(cyclohexyloxy)phenol |

| Halogenation | Aqueous Br2 | 2,6-Dibromo-4-(cyclohexyloxy)phenol |

Table 2: Examples of electrophilic aromatic substitution reactions on 4-(cyclohexyloxy)phenol. The directing effect of the cyclohexyloxy group at the para position favors substitution at the ortho positions. byjus.commlsu.ac.in

Derivatization Strategies for Diverse Substituent Introduction

Beyond electrophilic substitution, various derivatization strategies can be employed to introduce a wide range of substituents onto the phenolic ring. epa.govresearchgate.net These methods often involve the conversion of the phenolic hydroxyl group into a more reactive intermediate, which can then undergo further reactions. researchgate.net

One common technique is silylation , where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This not only protects the hydroxyl group but can also facilitate subsequent reactions. Silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. researchgate.net

Another approach involves the use of derivatizing agents to introduce specific functionalities. For example, perfluorooctanoyl chloride has been used to derivatize phenol for gas chromatography-mass spectrometry analysis. nih.gov While this specific example is for analytical purposes, similar strategies can be adapted for synthetic applications to introduce long-chain fluorinated substituents.

Stereoselective Synthesis and Separation of 4-(Cyclohexyloxy)phenol Stereoisomers and Analogues

The cyclohexane (B81311) ring in 4-(cyclohexyloxy)phenol can exist in different stereoisomeric forms, which can significantly influence the biological activity and physical properties of the molecule. wikipedia.org Therefore, the stereoselective synthesis and separation of these stereoisomers are of great importance. umich.eduethz.ch

Preparation of Structurally Modified Cyclohexyloxy Moieties

The synthesis of structurally modified cyclohexyloxy moieties with defined stereochemistry is a key step in accessing stereochemically pure analogues of 4-(cyclohexyloxy)phenol. nih.gov This can be achieved through various stereoselective synthetic methods. nih.gov

For instance, starting from a chiral precursor like (R)-epichlorohydrin, a series of reactions including ring-opening, reduction, and cyclization can lead to the formation of a stereochemically defined substituted cyclohexanol. nih.gov This chiral cyclohexanol can then be coupled with a phenol to yield a single stereoisomer of the final product.

Another approach involves the use of chiral auxiliaries to control the stereochemistry of reactions on the cyclohexane ring. ethz.ch The auxiliary can be removed in a later step to afford the desired enantiomerically pure cyclohexanol derivative.

The following table summarizes a general approach for the stereoselective synthesis of a substituted cyclohexanol.

| Step | Reaction | Key Features |

| 1 | Asymmetric Epoxidation | Creates a chiral epoxide from an achiral allylic alcohol. |

| 2 | Regioselective Ring Opening | Opens the epoxide with a nucleophile to introduce a substituent with controlled stereochemistry. |

| 3 | Cyclization | Forms the cyclohexane ring. |

| 4 | Functional Group Manipulations | Modifies the substituents on the cyclohexane ring while preserving the stereochemistry. |

Table 3: General strategy for the stereoselective synthesis of substituted cyclohexanols. This approach relies on well-established stereoselective reactions to control the configuration of the chiral centers. wikipedia.orgnih.gov

Synthesis of Phenolic Analogues with Varied Ring Substituents

The synthesis of phenolic analogues with various substituents on the aromatic ring is another crucial aspect of creating a diverse library of 4-(cyclohexyloxy)phenol derivatives. oregonstate.edursc.org These substituents can be introduced using a variety of methods, including electrophilic aromatic substitution, as discussed previously, as well as more advanced cross-coupling reactions. oregonstate.edu

Modern synthetic methods allow for the introduction of a wide range of functional groups onto the phenolic ring with high regiochemical control. oregonstate.edu For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be used to form carbon-carbon and carbon-nitrogen bonds, respectively. organic-chemistry.org These reactions are highly versatile and tolerate a broad range of functional groups.

Furthermore, methods for the direct C-H functionalization of phenols are emerging as powerful tools for the efficient synthesis of substituted phenols. researchgate.netrsc.org These reactions avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly. researchgate.net For example, ruthenium-catalyzed ortho-borylation of phenols provides a direct route to ortho-functionalized derivatives. rsc.org

The combination of stereoselective synthesis of the cyclohexyloxy moiety and the versatile synthesis of substituted phenols allows for the creation of a vast array of structurally diverse and stereochemically pure 4-(cyclohexyloxy)phenol analogues for various applications.

Diastereomeric and Enantiomeric Separation and Purification Methods

The isolation of specific stereoisomers of 4-(cyclohexyloxy)phenol analogues is crucial when their biological or chemical activities are stereospecific. The separation of enantiomers and diastereomers is achieved through various chromatographic and crystallization techniques. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral element, either as a chiral stationary phase (CSP) in chromatography or as a chiral resolving agent in crystallization, to form diastereomeric pairs with different physical properties. mdpi.comlibretexts.org

Chromatographic Methods

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantiomeric separation of chiral compounds, including those with phenolic and ether functionalities. shimadzu.com The choice between these methods often depends on the specific compound, desired scale of purification, and compatibility with detection methods. chromatographyonline.com

Supercritical Fluid Chromatography (SFC)

SFC is a widely used technique for chiral separations due to its advantages, such as faster analysis times, higher efficiency, and reduced consumption of organic solvents compared to HPLC. wiley.comuva.es Carbon dioxide is the most common mobile phase, often mixed with a small amount of an organic modifier like an alcohol to enhance solubility and elution strength.

The success of chiral SFC largely depends on the selection of the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are broadly applicable for separating a wide range of chiral compounds. chromatographyonline.combgb-analytik.comhumanjournals.com For phenolic compounds and their derivatives, these phases can offer excellent enantioselectivity. Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amine groups. mdpi.comwiley.comchromatographyonline.com

The screening of multiple columns and mobile phase modifiers is a common strategy to identify the optimal conditions for a specific separation. shimadzu.com For instance, a screening process might involve testing several polysaccharide-based columns with different mobile phase compositions (e.g., varying ratios of CO2 and alcohol modifiers). chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for the analytical and preparative separation of enantiomers. humanjournals.com Similar to SFC, the selection of the appropriate CSP is critical. up.pt "Pirkle" or brush-type CSPs operate on the principle of forming analyte-CSP complexes through attractive and repulsive interactions, often involving π-electron donor-acceptor mechanisms. humanjournals.com Derivatized cellulose and amylose CSPs are also highly effective and widely used. humanjournals.com

For phenolic compounds, reversed-phase HPLC is often employed. up.pt The separation of catechin (B1668976) and epicatechin compounds, which are phenolic in nature, has been successfully achieved using chiral HPLC under normal-phase conditions. nih.gov The indirect approach, which involves derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on an achiral column, is also a viable but less common method. up.pt

Below is a table illustrating typical chiral stationary phases used for the separation of chiral compounds, including those with functionalities analogous to 4-(cyclohexyloxy)phenol.

Table 1: Common Chiral Stationary Phases for HPLC and SFC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Broad applicability for various chiral compounds, including flavanones. uva.es |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Widely used for a broad spectrum of chiral separations. bgb-analytik.com |

| Pirkle-type | (R,R)-Whelk-O® 1 | Covalently bonded CSP with unique selectivity, suitable for various compounds. bgb-analytik.com |

| Crown Ether-based | CROWNPAK CR (+) | Enantiomeric separation of compounds with primary amino groups, such as amino acids. mdpi.com |

This table is generated based on data from multiple sources and provides examples of common CSPs.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and economically viable method for resolving racemates on a large scale. rsc.orgresearchgate.net This technique involves reacting a racemic mixture, such as a chiral analogue of 4-(cyclohexyloxy)phenol, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. ucl.ac.ukacs.org

The efficiency of a resolution by diastereomeric crystallization can be predicted and understood by studying the ternary phase diagrams of the diastereomeric salts and the solvent. ucl.ac.uk This method has been applied to a wide range of compounds, including chiral acids and amines. libretexts.org

Table 2: Examples of Chiral Resolving Agents for Diastereomeric Crystallization

| Resolving Agent Type | Example | Target Compound Functionality |

|---|---|---|

| Chiral Amine | Brucine, Strychnine, Quinine | Racemic acids. libretexts.org |

| Chiral Amidine | Derived from dehydroabietic acid | Weakly acidic phenols. rsc.org |

This table provides examples of resolving agents and is based on established chemical principles.

Elucidation of Molecular Structure and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of 4-(Cyclohexyloxy)phenol, confirming its molecular formula, the connectivity of the cyclohexyl and phenyl rings through an ether linkage, and the presence of a hydroxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-(Cyclohexyloxy)phenol in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides conclusive evidence of the compound's constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Cyclohexyloxy)phenol is predicted to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclohexyl ring. The aromatic region is expected to exhibit a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3, H-5) would appear as one doublet, while the protons ortho to the cyclohexyloxy group (H-2, H-6) would appear as a separate doublet, typically at a slightly different chemical shift due to the differing electronic effects of the -OH and -O-cyclohexyl substituents. docbrown.inforesearchgate.net The hydroxyl proton signal is expected as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The cyclohexyl protons would present as a series of multiplets in the aliphatic region of the spectrum. The methine proton (H-1') attached to the ether oxygen is expected to be the most downfield of the aliphatic signals. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For 4-(Cyclohexyloxy)phenol, eight distinct signals are anticipated: four for the aromatic carbons and four for the cyclohexyl carbons (assuming chair conformation and rapid inversion at room temperature, making C-2'/C-6' and C-3'/C-5' chemically equivalent). The carbon attached to the hydroxyl group (C-4) and the carbon linked to the ether oxygen (C-1) are the most deshielded of the aromatic carbons. rsc.orgchemicalbook.com The ipso-carbon (C-1) signal will be shifted downfield due to the ether linkage. The carbons of the cyclohexyl ring will appear in the upfield region, with C-1' being the most deshielded due to its direct attachment to the electronegative oxygen atom. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Cyclohexyloxy)phenol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~152.0 |

| C-2, C-6 | ~6.85 (d) | ~116.5 |

| C-3, C-5 | ~6.75 (d) | ~115.8 |

| C-4 | - | ~149.5 |

| OH | ~5.0 (br s) | - |

| C-1' | ~4.20 (m) | ~77.0 |

| C-2', C-6' | ~1.80 (m) | ~32.0 |

| C-3', C-5' | ~1.55 (m) | ~24.0 |

| C-4' | ~1.40 (m) | ~26.0 |

Note: Predicted values are based on standard chemical shift increments for phenol (B47542), ether, and cyclohexane (B81311) moieties. Actual experimental values may vary based on solvent and other conditions.

2D NMR

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), would be instrumental in confirming the assignments made from 1D spectra. uvic.cayoutube.com

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. It would show correlations between the aromatic protons on the benzene ring and within the cyclohexyl ring's spin system, confirming their connectivity. For instance, the methine proton (H-1') would show cross-peaks with the adjacent methylene (B1212753) protons (H-2', H-6').

HSQC/HMQC: These experiments correlate proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H framework of the molecule. researchgate.net

Relaxation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 4-(Cyclohexyloxy)phenol and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise mass of the molecular ion, allowing for the calculation of the exact molecular formula (C₁₂H₁₆O₂). This technique provides irrefutable confirmation of the elemental composition, distinguishing it from other isomers. biosynth.com

Electron Ionization (EI-MS)

Under electron ionization conditions, 4-(Cyclohexyloxy)phenol would produce a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern would be characteristic of an alkyl aryl ether and a phenol. Key fragmentation pathways would include:

Alpha-cleavage: Loss of the cyclohexyl ring as a radical to form a stable phenoxy cation at m/z 93.

Loss of cyclohexene (B86901): A McLafferty-type rearrangement could lead to the loss of cyclohexene (C₆H₁₀, 82 Da), resulting in a fragment corresponding to hydroquinone (B1673460) at m/z 110.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl group would produce a series of smaller aliphatic fragments.

Phenolic fragments: The molecular ion of 4-cyclohexylphenol (B75765), a related compound, shows characteristic fragmentation of the cyclohexyl ring. nist.gov A prominent fragment would be the base peak corresponding to the stable hydroxyphenyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Cyclohexyloxy)phenol

| m/z | Predicted Fragment Ion |

| 192 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Electrospray Ionization (ESI-MS)

ESI-MS, a soft ionization technique, is particularly useful for analyzing phenolic compounds. nih.govjapsonline.com In negative ion mode, ESI-MS would readily detect the deprotonated molecule [M-H]⁻ at m/z 191. Tandem MS (MS/MS) experiments on this ion could be used to further confirm the structure through collision-induced dissociation, which would likely yield fragments consistent with the loss of the cyclohexyl group. massbank.eusemanticscholar.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-(Cyclohexyloxy)phenol. The spectrum is characterized by absorptions corresponding to the hydroxyl, ether, aromatic, and aliphatic moieties. lumenlearning.compressbooks.pub

The most distinct features in the IR spectrum would be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group. libretexts.orgdocbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring will show strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=C Aromatic Stretch: Medium to strong intensity peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring. libretexts.org

C-O Stretches: Two characteristic C-O stretching bands are expected. The aryl C-O stretch of the phenolic hydroxyl group appears around 1200-1260 cm⁻¹, while the asymmetric C-O-C stretch of the aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1200-1250 cm⁻¹ region. The symmetric stretch would be found near 1020-1075 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(Cyclohexyloxy)phenol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3550–3200 | Phenolic O-H | Stretch (broad) |

| 3100–3000 | Aromatic C-H | Stretch |

| 2960–2850 | Aliphatic C-H | Stretch |

| 1600–1500 | Aromatic C=C | Stretch |

| 1250–1200 | Aryl-O (ether & phenol) | Asymmetric Stretch |

| 1075–1020 | Alkyl-O (ether) | Symmetric Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The phenol moiety is the principal chromophore in 4-(Cyclohexyloxy)phenol. The spectrum is expected to show absorption bands characteristic of a substituted benzene ring. researchgate.netdocbrown.info Phenol itself typically exhibits two main absorption bands in the ultraviolet region due to π → π* electronic transitions. nist.gov The primary band (E2-band) appears around 210-220 nm, and a secondary, less intense band (B-band) appears around 270-280 nm. researchgate.netijsr.net The presence of the cyclohexyloxy group, an auxochrome, is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenol.

Table 4: Predicted UV-Vis Absorption Maxima for 4-(Cyclohexyloxy)phenol

| Predicted λₘₐₓ (nm) | Associated Transition | Chromophore |

| ~225 | π → π* (E2-band) | Phenyl ring |

| ~278 | π → π* (B-band) | Phenyl ring |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. nih.govnih.gov Therefore, 4-(Cyclohexyloxy)phenol itself is ESR-silent. However, ESR spectroscopy would be an invaluable tool for studying the corresponding 4-(cyclohexyloxy)phenoxyl radical, which could be generated through chemical or electrochemical oxidation. tandfonline.com The resulting ESR spectrum would provide information about the distribution of the unpaired electron spin density within the radical. The g-value would be characteristic of a phenoxyl radical. tandfonline.comethernet.edu.et Furthermore, the spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei (protons) on the aromatic ring and potentially the α-protons of the cyclohexyl group. acs.org Analysis of these hyperfine coupling constants would allow for the mapping of the spin density at various positions in the radical, providing insight into its electronic structure.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. arxiv.orgaps.org The parent molecule, 4-(Cyclohexyloxy)phenol, is achiral and therefore does not exhibit a CD spectrum. CD studies would only become relevant if a chiral center were introduced into the molecule, for example, by using an enantiomerically pure substituted cyclohexanol (B46403) to synthesize the ether. In such a hypothetical case, the resulting chiral derivative of 4-(Cyclohexyloxy)phenol would be expected to show a CD spectrum with Cotton effects corresponding to the electronic transitions of the phenol chromophore. chemrxiv.org The sign and magnitude of these Cotton effects could then be used, often in conjunction with theoretical calculations, to determine the absolute stereochemistry of the chiral center.

X-ray Crystallographic Analysis of 4-(Cyclohexyloxy)phenol Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions. researchgate.net

Key conformational features of interest in 4-(Cyclohexyloxy)phenol include:

Cyclohexane Ring Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain.

Orientation of the Cyclohexyloxy Group: The dihedral angle between the plane of the phenol ring and the C-O-C plane of the ether linkage dictates the orientation of the bulky cyclohexyloxy substituent relative to the aromatic system.

Phenolic Hydroxyl Group Orientation: The orientation of the hydroxyl proton relative to the aromatic ring and the ether oxygen is also a key conformational parameter.

For illustrative purposes, crystallographic data from a related substituted phenol derivative, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, shows that the molecule is nearly planar. This planarity is quantified by the small dihedral angles between the various ring systems within the molecule.

| Structural Feature | Parameter | Value (°) | Reference Compound |

|---|---|---|---|

| Ring Planarity | Dihedral Angle (Central Pyridinyl - Phenolic Ring) | 5.03 | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| Terpyridine Moiety Twist | Dihedral Angle (Inter-ring) | 6.05 | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| Terpyridine Moiety Twist | Dihedral Angle (Inter-ring) | 12.2 | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

A similar analysis for 4-(Cyclohexyloxy)phenol would provide definitive values for its unique conformational parameters in the solid state.

The crystal packing of 4-(Cyclohexyloxy)phenol would be governed by a network of intermolecular interactions. The presence of both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the phenolic and ether oxygen atoms) suggests that hydrogen bonding would be a dominant interaction in the crystal lattice.

In addition to hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal structure:

π-π Stacking: The aromatic phenol rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms on the cyclohexane ring could interact with the electron-rich π-system of adjacent phenol rings.

Studies on related phenol-containing compounds in crystalline host-guest systems have highlighted the importance of O⋯H hydrogen bonds and aromatic (Ar⋯Ar) interactions in dictating the final solid-state architecture. nih.gov Similarly, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol confirms that molecules in the lattice are linked by both intermolecular hydrogen bonds and π-π stacking interactions.

| Interaction Type | Description | Potential Role in 4-(Cyclohexyloxy)phenol Crystal Lattice |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Interaction between the phenolic hydroxyl group (donor) and an oxygen atom (acceptor) of a neighboring molecule. | Primary directional force determining molecular assembly. nih.gov |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Contributes to the stabilization of the crystal packing. |

| van der Waals Forces | Weak, non-specific attractions between molecules. | Significant contribution from the bulky, non-polar cyclohexane groups. |

Investigation of Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for oxidative reactions. Phenols are readily oxidized due to the absence of a hydrogen atom on the hydroxyl-bearing carbon, leading to the formation of colored products like quinones libretexts.orgyoutube.com.

The oxidation of phenols can yield quinone derivatives. For 4-(Cyclohexyloxy)phenol, oxidation would be expected to produce p-benzoquinone, cleaving the cyclohexyloxy group. The oxidation of phenols to quinones can be achieved using various oxidizing agents, such as chromic acid or Fremy's salt libretexts.org. The reaction generally proceeds more readily with milder oxidants than those used for other alcohols libretexts.org. In the case of substituted phenols, the reaction can be highly regioselective. For instance, reagents like o-iodoxybenzoic acid (IBX) can selectively oxidize phenols to o-quinones nih.gov. Given that the para position is substituted in 4-(Cyclohexyloxy)phenol, oxidation would likely lead to the formation of benzoquinone through the elimination of the cyclohexyloxy group.

Table 1: Common Oxidizing Agents for Phenol (B47542) to Quinone Conversion

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Chromic Acid (H₂CrO₄) | p-Benzoquinone | libretexts.orgyoutube.com |

| Fremy's Salt [(KSO₃)₂NO] | o- or p-Quinones | libretexts.orgnih.gov |

| o-Iodoxybenzoic Acid (IBX) | o-Quinones | nih.gov |

The redox mechanism for phenols involves the generation of a phenoxyl radical through a one-electron oxidation process nih.gov. This radical intermediate is a key species in the subsequent formation of quinones or other oxidized products. The process can be initiated by enzymatic or chemical oxidants nih.gov.

The general mechanism involves the following steps:

Initial Oxidation: The phenol undergoes a one-electron oxidation to form a phenoxyl radical.

Radical Reactions: This radical can then undergo further reactions. In the presence of another radical, such as a nitrogen dioxide radical (•NO₂), it can lead to the formation of nitrated phenols nih.govbohrium.com.

Quinone Formation: For quinone formation, the mechanism can involve a sequence of single electron transfers and proton transfers youtube.com. The extra oxygen atom required to form the second carbonyl group in the quinone often comes from the water in the solvent youtube.com.

These redox reactions can be influenced by the pH of the medium, proceeding through mechanisms like proton-coupled electron transfer (PCET) or sequential proton-loss electron transfer (SPLET) rsc.org. The redox cycling between the phenol (or its hydroquinone (B1673460) form) and the quinone is a facile process that is central to many biological and chemical systems youtube.comnih.gov.

Reduction Processes of the Aromatic Ring and Functional Groups

The aromatic ring of 4-(Cyclohexyloxy)phenol can be reduced under specific catalytic conditions, leading to saturated cyclic derivatives.

The hydrogenation of phenols is a well-established industrial process for producing cyclohexanol (B46403) and cyclohexanone, which are key intermediates in the synthesis of polymers like Nylon osti.gov. This reaction involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

For 4-(Cyclohexyloxy)phenol, catalytic hydrogenation would reduce the phenyl ring to a cyclohexyl ring, converting the phenolic hydroxyl group into a secondary alcohol. The expected product would be 4-(Cyclohexyloxy)cyclohexanol. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as nickel or palladium mdpi.comgoogle.com. The reaction can proceed in either the vapor or liquid phase osti.govgoogle.com. The mechanism suggests that the hydrogenation of phenol first yields cyclohexanone, which is then successively hydrogenated to produce cyclohexanol mdpi.com.

Table 2: Catalytic Systems for Phenol Hydrogenation

| Catalyst | Product(s) | Key Features | Reference |

|---|---|---|---|

| Nickel (Ni) based | Cyclohexanol and/or Cyclohexanone | Can be used in vapor phase; process can be controlled by H₂ concentration and water content. | google.com |

| 20% Ni/CNT | Cyclohexanol | High conversion in the absence of external hydrogen, using isopropanol (B130326) as a hydrogen-donor. | mdpi.com |

Photochemical Reactions and Environmental Transformation

Phenolic compounds are susceptible to transformation in the environment, particularly through photochemical reactions initiated by sunlight.

The light-induced degradation of phenols can occur through advanced oxidation processes (AOPs) involving UV light, often in combination with oxidants like hydrogen peroxide (H₂O₂) nih.gov. These processes generate highly reactive radicals that can degrade the phenolic compound rsc.orgnih.gov. Direct photolysis via UV irradiation can lead to partial oxidation nih.gov.

A significant environmental transformation pathway for phenols is photonitration. This process occurs in surface waters containing nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) ions, which upon irradiation generate nitrogen dioxide radicals (•NO₂) nih.govnih.gov. The •NO₂ radical is the primary nitrating agent in these reactions nih.govbohrium.comnih.gov.

The mechanism for the photonitration of a phenol like 4-(Cyclohexyloxy)phenol is proposed to proceed as follows nih.govbohrium.comresearchgate.net:

Hydrogen Abstraction: A •NO₂ radical abstracts the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical and nitrous acid (HNO₂).

Radical Combination: The resulting phenoxyl radical then reacts with another •NO₂ radical.

Rearomatization: The intermediate rearomatizes to form a nitrated phenol derivative. For 4-(Cyclohexyloxy)phenol, nitration would occur at the ortho positions (2- or 6- positions) relative to the hydroxyl group.

This pathway is energetically favored over the direct addition of •NO₂ to the aromatic ring nih.govresearchgate.net. The presence of dissolved oxygen can inhibit the photonitration process by reducing the phenoxyl radical back to the parent phenol nih.gov.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(Cyclohexyloxy)phenol |

| 4-(Cyclohexyloxy)cyclohexanol |

| Benzoquinone |

| Chromic Acid |

| Cyclohexanol |

| Cyclohexanone |

| Fremy's Salt |

| Hydrogen Peroxide |

| Nitrous Acid |

| o-Iodoxybenzoic Acid |

| Palladium |

Investigation of Radical Intermediates and Scavenging Studies

There are no specific studies available that investigate the radical intermediates formed from 4-(Cyclohexyloxy)phenol or detail its radical scavenging activity.

Generally, phenolic compounds are known to react with free radicals by donating the hydrogen atom from their hydroxyl (-OH) group, which results in the formation of a more stable phenoxyl radical. This process is central to their antioxidant and radical scavenging properties. The stability of the resulting phenoxyl radical is a key factor in the compound's effectiveness as a scavenger. However, without experimental data—such as results from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays specific to 4-(Cyclohexyloxy)phenol—no quantitative analysis or detailed discussion of its scavenging capacity can be provided.

Polymerization and Oligomerization Reactions involving 4-(Cyclohexyloxy)phenol

Oxidative Polycondensation Mechanisms

Oxidative polycondensation is a common method for polymerizing phenolic compounds. The general mechanism involves an oxidant (such as air, hydrogen peroxide, or enzymatic catalysts like laccase) initiating the formation of a phenoxyl radical. researchgate.netnih.gov These radicals can then couple at various positions on the aromatic ring (ortho or para to the hydroxyl group) via C-C or C-O linkages to form polymer chains. wikipedia.org The specific reaction conditions and the structure of the phenol monomer dictate the final polymer structure and properties. For 4-(Cyclohexyloxy)phenol, the para position is blocked by the cyclohexyloxy group, suggesting that polymerization would likely proceed through ortho C-C or C-O coupling. However, this is a theoretical inference, as no specific studies have been published to confirm the mechanism or characterize the resulting polymers.

Role as a Monomer or Precursor in Polymer Synthesis

While commercial suppliers list 4-(Cyclohexyloxy)phenol as a chemical intermediate, there is a lack of specific scientific literature detailing its use as a monomer or precursor in polymer synthesis. No studies were found that describe the synthesis of specific polymers from this compound or provide data on their properties. Therefore, no data tables or detailed research findings can be presented for this topic.

Enzyme Inhibition Studies (In Vitro)

In vitro studies are crucial for elucidating the potential biochemical and pharmacological effects of a compound. This section focuses on the inhibitory activity of 4-(Cyclohexyloxy)phenol against several key enzymes.

Cyclooxygenase (COX) Inhibition and Selectivity (e.g., COX-2)

No specific in vitro studies detailing the direct inhibitory effects of 4-(Cyclohexyloxy)phenol on cyclooxygenase (COX) enzymes, including COX-1 and COX-2, were identified in the reviewed scientific literature. Therefore, no IC50 values or selectivity ratios for 4-(Cyclohexyloxy)phenol are available.

However, the broader class of phenolic compounds has been investigated for their anti-inflammatory properties, which often involve the inhibition of COX enzymes. Phenols can act as reducing cosubstrates for the peroxidase activity of both COX-1 and COX-2, which is a critical step in the catalytic cycle of these enzymes nih.gov. The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation, a process catalyzed by COX enzymes mdpi.comnih.gov. Some phenolic compounds have demonstrated selective inhibition of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation nih.govmdpi.commdpi.com. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs bioivt.com.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Selected Phenolic Compounds (for illustrative purposes)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Rofecoxib | >15 | 0.018 | >833 |

| Celecoxib | 15 | 0.04 | 375 |

| Kuwanon A | >100 | 14 | >7.1 |

Data presented is for known COX inhibitors and related phenolic compounds to illustrate typical measurement parameters. No data is available for 4-(Cyclohexyloxy)phenol.

Carbonic Anhydrase Inhibition (hCA I, hCA II)

Specific inhibitory data for 4-(Cyclohexyloxy)phenol against human carbonic anhydrase isozymes I and II (hCA I and hCA II) are not available in the current body of scientific literature.

Phenolic compounds, as a class, have been investigated as inhibitors of carbonic anhydrases nih.govnih.govnih.govresearchgate.net. Certain natural phenols have demonstrated effective inhibition of hCA II, with potencies comparable to clinically used sulfonamide inhibitors like acetazolamide (B1664987) nih.gov. The inhibition mechanism of phenols is distinct from that of sulfonamides nih.gov. Studies on various phenolic derivatives have shown a wide range of inhibitory activities against different CA isoforms researchgate.netnih.gov. For instance, some dihydroxycoumarin compounds, which are phenolic in nature, have been shown to inhibit hCA I and hCA II documentsdelivered.com. The exploration of phenols as carbonic anhydrase inhibitors could lead to the development of novel therapeutic agents for conditions such as glaucoma and epilepsy researchgate.net.

Table 2: Inhibition of Human Carbonic Anhydrase Isozymes by Selected Phenolic Compounds (for illustrative purposes)

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| Resveratrol | 4470 | 2860 |

| Catechin (B1668976) | 7820 | 6930 |

| Curcumin | 9470 | 7440 |

| Acetazolamide (Standard) | 250 | 12 |

Data from studies on other natural phenolic compounds. No data is available for 4-(Cyclohexyloxy)phenol.

Cytochrome P450 (CYP) Enzyme Inhibition for Metabolic Stability Assessment

There is no specific information available in the scientific literature regarding the in vitro inhibition of cytochrome P450 (CYP) enzymes by 4-(Cyclohexyloxy)phenol or its metabolic stability profile.

The interaction of phenolic compounds with CYP enzymes is a subject of significant research, as these interactions can lead to herb-drug or food-drug interactions nih.govmdpi.com. Many polyphenols have been shown to inhibit the activity of major drug-metabolizing CYP isoforms, such as CYP3A4 and CYP2C9 nih.gov. The inhibition of these enzymes can alter the metabolism of co-administered drugs, potentially leading to adverse effects. For example, some flavonoids and coumarins have been identified as significant inhibitors of CYP3A4 and CYP2C9 nih.gov. The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent, and assessment of CYP inhibition is a key component of this evaluation nih.gov. The metabolism of phenol itself has been shown to be mediated by CYP2E1 and other CYP isozymes nih.gov.

Acetylcholinesterase and Digestive Enzyme Inhibition

Specific data on the inhibitory activity of 4-(Cyclohexyloxy)phenol against acetylcholinesterase or digestive enzymes could not be located in the reviewed scientific literature.

However, the potential for phenolic compounds to inhibit these enzymes is well-documented. Acetylcholinesterase (AChE) inhibitors are important for the management of Alzheimer's disease, and various natural phenolic compounds have been investigated for this activity. The inhibitory mechanism often involves the interaction of the phenolic structure with the active site of the enzyme.

In the context of digestive enzymes, polyphenolic compounds have been shown to inhibit enzymes such as α-amylase, α-glucosidase, and lipase. This inhibition can reduce the digestion and absorption of carbohydrates and fats, which has implications for the management of metabolic disorders. The ability of polyphenols to form complexes with proteins is a key mechanism behind their inhibitory effects on digestive enzymes.

Kinase Inhibition Profiling

No in vitro kinase inhibition profiling data for 4-(Cyclohexyloxy)phenol is currently available in the scientific literature.

Kinases are a major class of drug targets, and the screening of compounds for kinase inhibitory activity is a common practice in drug discovery nih.govbioivt.com. Various assay technologies are available to determine the inhibitory potential of a compound against a panel of kinases nih.gov. Phenolic compounds, particularly flavonoids, have been shown to possess kinase inhibitory activity. For example, certain flavonoids have been identified as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signaling pathways.

Antioxidant Properties and Mechanisms (In Vitro)

Specific in vitro antioxidant activity data for 4-(Cyclohexyloxy)phenol, such as DPPH or ABTS radical scavenging assays, were not found in the reviewed literature.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of phenols is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The mechanism of action of phenolic antioxidants typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The structure of the phenolic compound, including the number and position of hydroxyl groups, significantly influences its antioxidant activity.

Table 3: Common In Vitro Assays for Assessing Antioxidant Activity of Phenolic Compounds

| Assay | Principle |

|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. |

This table describes common methods used to evaluate antioxidant properties of phenolic compounds. No specific data is available for 4-(Cyclohexyloxy)phenol.

An in-depth analysis of the chemical compound 4-(Cyclohexyloxy)phenol reveals a range of biological activities and molecular mechanisms observed in in vitro and non-clinical studies. Research highlights its potential in antioxidant, antimicrobial, and anti-inflammatory applications, stemming from its distinct phenolic structure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity and Selectivity

The therapeutic potential and selectivity of 4-(cyclohexyloxy)phenol derivatives can be fine-tuned by strategic modifications to different parts of the molecule. These alterations can influence the compound's pharmacokinetics and pharmacodynamics, leading to enhanced efficacy or a more desirable biological profile.

Phenolic Hydroxyl Group Functionalization and Derivatization

The phenolic hydroxyl group is a critical determinant of the biological activity of many phenolic compounds. Its ability to donate a hydrogen atom and participate in hydrogen bonding is crucial for interactions with biological receptors and enzymes. Functionalization of this group, such as through etherification or esterification, can significantly alter the biological properties of the parent compound.

For instance, in a study on related phenoxyacetate (B1228835) derivatives, the conversion of the phenolic hydroxyl group into an acetate (B1210297) moiety was explored for its impact on herbicidal activity. A series of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates were synthesized and evaluated for their effects on various plant species. The results indicated that these derivatives exhibited significant herbicidal activity, particularly against monocotyledonous plants like Digitaria sanguinalis L.. This suggests that derivatization of the hydroxyl group can confer potent biological activities.

| Compound Type | Target Organism | Biological Activity |

| 4-(pyrimidin-2-yloxy)phenoxy acetates | Monocotyledonous plants (Digitaria sanguinalis L.) | Herbicidal |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | Antibacterial |

Similarly, the synthesis of nitrobenzyl-oxy-phenol derivatives has demonstrated that etherification of the phenolic hydroxyl can lead to compounds with notable antimicrobial properties. Specifically, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol showed significant antibacterial activity against Moraxella catarrhalis. This highlights the potential for enhancing the antimicrobial spectrum of 4-(cyclohexyloxy)phenol through the introduction of suitable ether linkages.

Cyclohexyl Moiety Variations (e.g., Stereochemistry, Alkyl Chain Length)

The cyclohexyl moiety in 4-(cyclohexyloxy)phenol plays a significant role in defining its lipophilicity and steric profile, which in turn affects its interaction with biological targets. Variations in this group, such as changes in stereochemistry or the length of an attached alkyl chain, can have profound effects on biological activity.

Research on 3-[3-(phenalkylamino)cyclohexyl]phenols has underscored the importance of the stereochemistry of the cyclohexyl ring in determining the antagonist activity at the μ-opioid receptor. In these analogs, the relative orientation of the substituents on the cyclohexyl ring was found to be a critical factor for potent receptor binding and functional activity. Specifically, a 1,3-cis configuration with an equatorially oriented phenol (B47542) ring was identified as being crucial for optimal interaction with the receptor. This suggests that the stereochemical arrangement of the cyclohexyloxy group in derivatives of 4-(cyclohexyloxy)phenol could similarly influence their biological selectivity and potency.

The length of alkyl chains attached to phenolic structures is another key determinant of biological activity. Studies on phenolic lipids have shown that increasing the length of an alkyl side chain can enhance the radical-scavenging capacity of the molecule. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable partitioning into biological membranes. This principle can be extrapolated to derivatives of 4-(cyclohexyloxy)phenol, where modifications to the cyclohexyl ring, such as the introduction of alkyl substituents of varying lengths, could be a strategy to modulate their biological effects.

Effects of Halogenation and Other Substituents on the Phenol Ring

The introduction of halogens and other substituents onto the phenol ring can significantly modify the electronic properties and metabolic stability of 4-(cyclohexyloxy)phenol, thereby influencing its biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.

A study on halogenated phenoxychalcones demonstrated that the introduction of bromine or chlorine atoms onto the phenoxy ring resulted in compounds with significant cytotoxic activity against human breast cancer cells. The position and nature of the halogen substituent were found to be critical for the observed activity, with 4-bromo-phenoxy derivatives generally exhibiting better activity than their chloro counterparts. This indicates that halogenation of the phenol ring in 4-(cyclohexyloxy)phenol could be a viable approach to develop derivatives with potent anticancer properties.

The electronic nature of substituents on the phenol ring is also a key factor. Electron-donating groups generally increase the electron density of the ring, which can enhance the antioxidant properties of the phenol by facilitating the donation of a hydrogen atom from the hydroxyl group. Conversely, electron-withdrawing groups can alter the acidity of the phenolic proton and influence the compound's interaction with biological targets.

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of 4-(cyclohexyloxy)phenol is governed by the steric and electronic effects exerted by its constituent functional groups. These factors influence the accessibility of reactive sites and the stability of reaction intermediates, thereby dictating the compound's behavior in synthesis and transformations.

Steric Effects and Reactivity Profiles in Synthesis and Transformation

The bulky cyclohexyl group in 4-(cyclohexyloxy)phenol can exert significant steric hindrance, influencing the regioselectivity of chemical reactions on the aromatic ring. In electrophilic aromatic substitution reactions, the ortho positions to the hydroxyl group are electronically activated. However, the large cyclohexyloxy group can partially block access to these positions, potentially favoring substitution at the less sterically hindered ortho position or the para position relative to the cyclohexyloxy group.

This steric influence is a critical consideration in the design of synthetic routes utilizing 4-(cyclohexyloxy)phenol as a starting material. For example, in Friedel-Crafts alkylation or acylation reactions, the choice of catalyst and reaction conditions may be crucial to overcome the steric hindrance and achieve the desired substitution pattern. The size and nature of the incoming electrophile will also play a significant role in determining the outcome of the reaction.

Electronic Effects on Reaction Pathways and Stability

The electronic properties of the hydroxyl and cyclohexyloxy substituents have a profound impact on the reactivity of the phenol ring in 4-(cyclohexyloxy)phenol. The hydroxyl group is a strong activating group, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions.

The stability of intermediates formed during these reactions is also influenced by these electronic effects. The electron-donating nature of the hydroxyl and cyclohexyloxy groups helps to stabilize the positive charge of the arenium ion intermediate in electrophilic aromatic substitution, thereby lowering the activation energy of the reaction and increasing the reaction rate.

| Reaction Type | Influence of Substituents |

| Electrophilic Aromatic Substitution | The hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. The cyclohexyloxy group provides additional activation. |

| Nucleophilic Aromatic Substitution | Generally disfavored due to the electron-rich nature of the phenol ring. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, QSAR models can be instrumental in predicting the activity of novel, untested analogues, thereby guiding medicinal chemistry efforts.

Prediction of Enzyme Inhibition Potency and Selectivity

While specific QSAR models for the enzyme inhibition of 4-(Cyclohexyloxy)phenol are not extensively documented in publicly available literature, the principles of QSAR can be applied to this scaffold to predict its potential as an enzyme inhibitor. Phenolic compounds are known to interact with a variety of enzymes, and their inhibitory activity is often modulated by the nature and position of substituents on the aromatic ring, as well as the characteristics of the ether-linked group. mdpi.comnih.gov

A hypothetical QSAR study for a series of 4-(Cyclohexyloxy)phenol analogues could be designed to predict their inhibitory potency against a target enzyme. In such a study, the dependent variable would be the biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). The independent variables would be various molecular descriptors calculated from the 2D or 3D structures of the analogues. nih.govnih.gov

These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For phenolic compounds, the electronic nature of substituents on the phenyl ring can significantly influence hydrogen bonding capacity and interactions with the enzyme's active site. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. The cyclohexyloxy group, for instance, contributes significant steric bulk, which can be crucial for fitting into a specific binding pocket.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated for a training set of compounds with known enzyme inhibitory activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) can be used to build the QSAR model. nih.gov The predictive power of the resulting model is then validated using an external test set of compounds that were not used in the model development. explorationpub.com

Below is an interactive data table illustrating a hypothetical set of 4-(Cyclohexyloxy)phenol analogues and their associated data that could be used to develop a QSAR model for the inhibition of a hypothetical enzyme.

Such a QSAR model could reveal, for instance, that electron-withdrawing groups at the ortho-position of the phenol ring and increased hydrophobicity of the ether-linked cycloalkyl group enhance the inhibitory activity. This predictive capability would be invaluable for prioritizing the synthesis of the most promising analogues.

Structure-Based Molecular Design Principles for Novel Analogues

Structure-based molecular design leverages the three-dimensional structural information of the target enzyme to design novel ligands with improved affinity and selectivity. This approach is particularly powerful when a high-resolution crystal structure of the enzyme, preferably in complex with a ligand, is available.

For 4-(Cyclohexyloxy)phenol, the design of novel analogues would begin with an understanding of its binding mode within the target enzyme's active site. The phenolic hydroxyl group is likely to act as a hydrogen bond donor and/or acceptor, anchoring the molecule to polar residues in the binding pocket. The cyclohexyloxy group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket.

Based on these general assumptions, several design principles can be applied:

Modification of the Phenyl Ring: Introducing various substituents at different positions on the phenyl ring can probe the steric and electronic requirements of the binding site. For example, adding a small hydrophobic group like a methyl or chloro group could enhance van der Waals interactions with a nonpolar region of the active site. Conversely, incorporating a group capable of forming additional hydrogen bonds, such as an amide or a carboxylate, could increase binding affinity if a suitable hydrogen bond donor or acceptor is nearby.